

# A Technical Guide to the Clinical Manifestations of Phytanic Acid Storage Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phytanate*  
Cat. No.: *B1244857*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

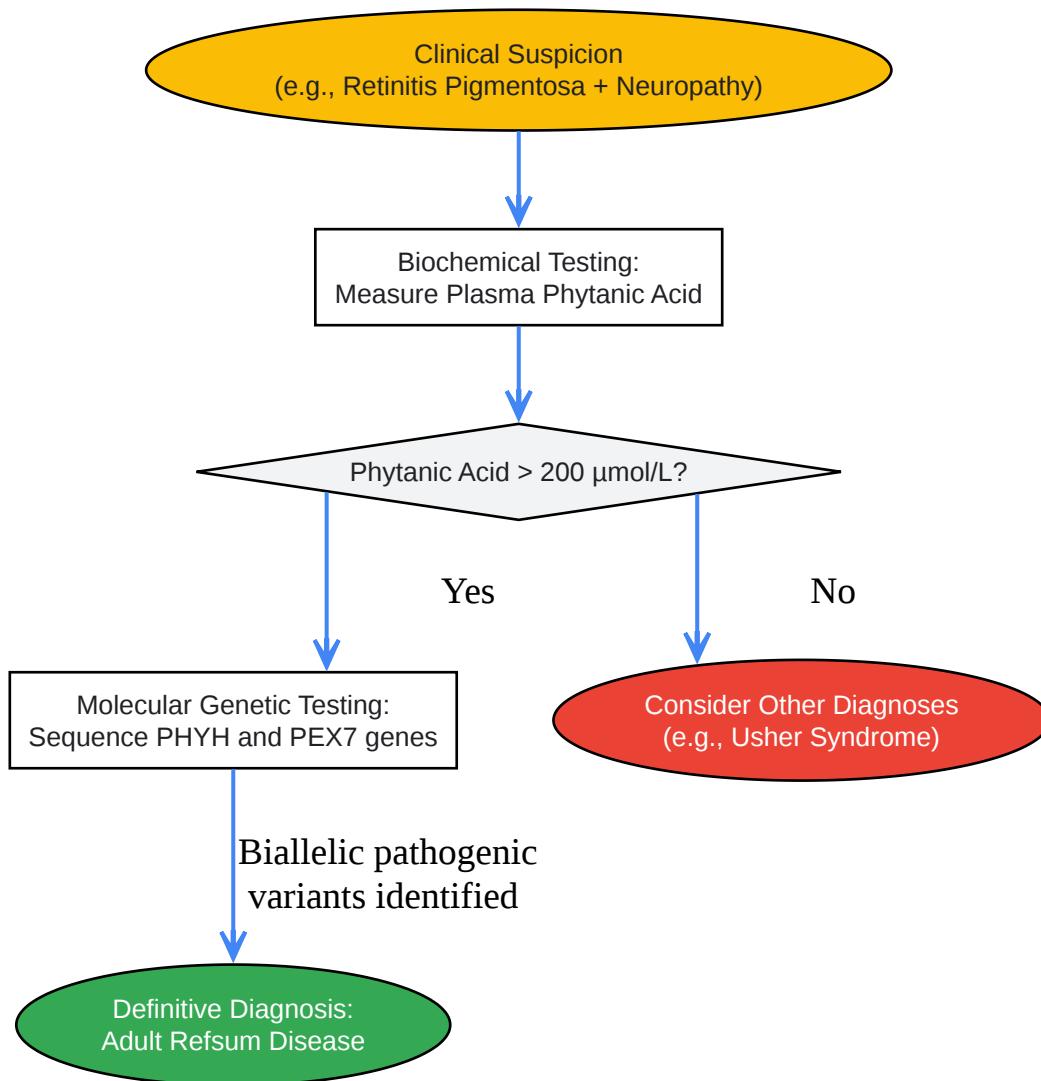
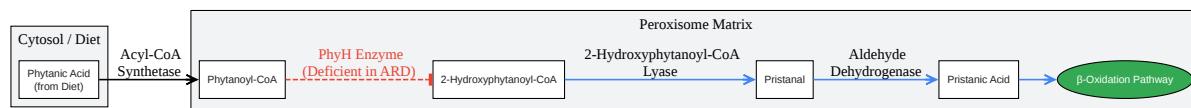
## Introduction

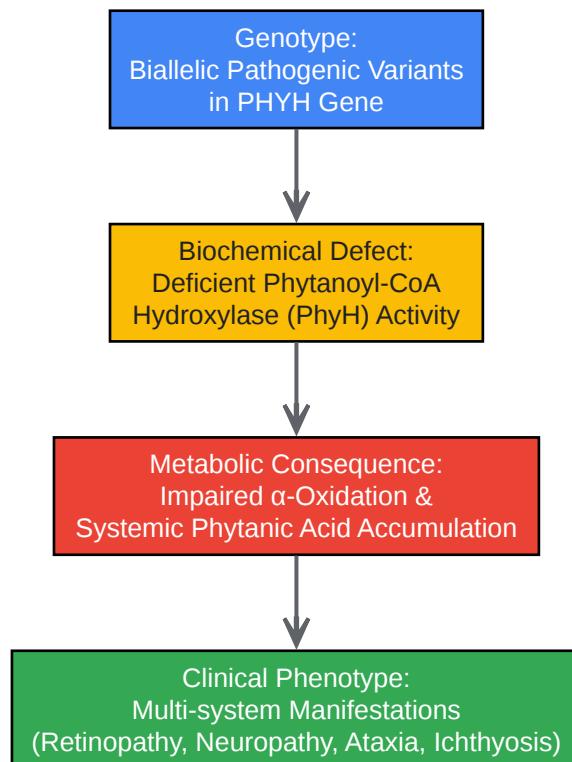
Phytanic acid storage disease, or Adult Refsum Disease (ARD), is a rare, autosomal recessive inborn error of lipid metabolism.<sup>[1][2]</sup> The disorder is biochemically characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood plasma and tissues.<sup>[1][3]</sup> This accumulation is a direct result of deficient activity of the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which catalyzes the first step of phytanic acid alpha-oxidation.<sup>[4]</sup> In over 90% of cases, ARD is caused by biallelic pathogenic variants in the *PHYH* gene, with a smaller subset of cases resulting from mutations in the *PEX7* gene.<sup>[5][6]</sup> The resulting systemic buildup of phytanic acid leads to a progressive and multi-system clinical phenotype, primarily affecting the nervous system, eyes, and skin.<sup>[4][7]</sup> Understanding the detailed clinical presentation is critical for early diagnosis, management, and the development of novel therapeutic strategies.

## Pathophysiology and Metabolic Pathway

Phytanic acid is exclusively derived from dietary sources, including dairy products, ruminant meats and fats, and certain fish.<sup>[5][8]</sup> Due to a methyl group on its  $\beta$ -carbon, it cannot be catabolized by the standard  $\beta$ -oxidation pathway.<sup>[8][9]</sup> Instead, it undergoes  $\alpha$ -oxidation within the peroxisome. The process begins with the activation of phytanic acid to phytanoyl-CoA, which is then hydroxylated by PhyH to 2-hydroxyphytanoyl-CoA.<sup>[9]</sup> This is the rate-limiting and defective step in Refsum disease.<sup>[9]</sup> Subsequently, 2-hydroxyphytanoyl-CoA is cleaved into

pristanal and formyl-CoA. Pristanal is then oxidized to pristanic acid, which is sufficiently modified to enter the  $\beta$ -oxidation pathway for energy production.[8][10] The deficiency of PhyH disrupts this pathway, leading to the toxic accumulation of phytanic acid in various tissues, particularly adipose and neural tissues.[3][11]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [digestivetracthealth.com](http://digestivetracthealth.com) [digestivetracthealth.com]
- 2. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 3. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [emedicine.medscape.com](http://emedicine.medscape.com) [emedicine.medscape.com]
- 5. [medlink.com](http://medlink.com) [medlink.com]
- 6. [files01.core.ac.uk](http://files01.core.ac.uk) [files01.core.ac.uk]

- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Clinical Manifestations of Phytanic Acid Storage Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244857#clinical-manifestations-of-phytanic-acid-storage-disease]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)